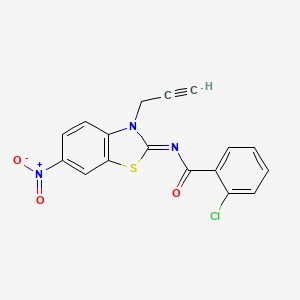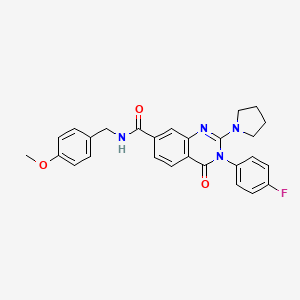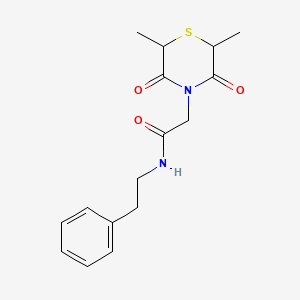
1-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods, and it has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that this compound inhibits the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. The exact mechanism of action for its antifungal and neuroprotective activity is still under investigation.
Biochemical and Physiological Effects:
1-Butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole has been found to exhibit interesting biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, this compound has been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole in lab experiments is its relatively simple synthesis method. Additionally, this compound has been found to exhibit potent biological activity, which makes it an attractive candidate for further investigation. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its activity.
Future Directions
There are several future directions for research on 1-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to investigate its mechanism of action and its potential as a drug target. Additionally, further studies are needed to investigate its potential as an anticancer and antifungal agent. Finally, more research is needed to investigate the biochemical and physiological effects of this compound and its potential applications in other fields.
Synthesis Methods
The synthesis of 1-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 1-butyl-3-(isobutoxymethyl)-1H-pyrazole-4-carbaldehyde with thionyl chloride and hydrogen chloride gas to yield the final product. Another method involves the reaction of 1-butyl-3-(isobutoxymethyl)-1H-pyrazole-4-carbaldehyde with phosphorus pentachloride and hydrogen chloride gas. Both methods have been found to yield the product in good yields and purity.
Scientific Research Applications
1-Butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole has been used in scientific research for various applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit antifungal activity against Candida albicans, a common fungal pathogen. Additionally, this compound has been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
1-butyl-4-chloro-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-4-5-6-15-7-11(13)12(14-15)9-16-8-10(2)3/h7,10H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJSREJKVTVLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-chloro-3-(isobutoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)



![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2628232.png)

![4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2628234.png)



![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)